- Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

929621-33-0 structure
Produktname:4-Bromo-2-chloro-6-fluorobenzaldehyde
CAS-Nr.:929621-33-0
MF:C7H3BrClFO
MW:237.453523874283
MDL:MFCD25460195
CID:2169803
PubChem ID:86102463
4-Bromo-2-chloro-6-fluorobenzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Bromo-2-chloro-6-fluoro-benzaldehyde
- 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)
- 929621-33-0
- Benzaldehyde, 4-bromo-2-chloro-6-fluoro-
- EN300-1587426
- MFCD25460195
- SY243123
- DB-253107
- 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde
- AS-43027
- CS-0146247
- Z1726015364
- PB48620
- 4-Bromo-2-chloro-6-fluorobenzaldehyde
- SCHEMBL19209562
- AKOS025403204
-
- MDL: MFCD25460195
- Inchi: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
- InChI-Schlüssel: SEDZRCPUNFGODD-UHFFFAOYSA-N
- Lächelt: O=CC1C(Cl)=CC(Br)=CC=1F
Berechnete Eigenschaften
- Genaue Masse: 235.90398g/mol
- Monoisotopenmasse: 235.90398g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 155
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topologische Polaroberfläche: 17.1Ų
4-Bromo-2-chloro-6-fluorobenzaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216887-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 98% | 1g |
¥1357.00 | 2024-04-25 | |
abcr | AB450026-5g |
4-Bromo-2-chloro-6-fluorobenzaldehyde; . |
929621-33-0 | 5g |
€608.10 | 2025-02-21 | ||
TRC | B800298-10mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
Alichem | A013017453-500mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 500mg |
$798.70 | 2023-08-31 | |
Chemenu | CM302655-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 1g |
$311 | 2022-06-09 | |
Apollo Scientific | PC900170-250mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 250mg |
£82.00 | 2025-02-22 | |
Apollo Scientific | PC900170-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 1g |
£217.00 | 2025-02-22 | |
Alichem | A013017453-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
eNovation Chemicals LLC | Y1231807-1G |
4-bromo-2-chloro-6-fluoro-benzaldehyde |
929621-33-0 | 97% | 1g |
$245 | 2024-07-21 | |
Enamine | EN300-1587426-10g |
4-bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 10g |
$1860.0 | 2023-11-13 |
4-Bromo-2-chloro-6-fluorobenzaldehyde Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -75 °C
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; overnight, 5 °C
Referenz
- Preparation of azapeptide atazanavir analogs useful for treating HIV infections, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referenz
- PD-L1 antagonist compound and application, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C
Referenz
- Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection, China, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C
Referenz
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing GroupsJournal of the American Chemical Society, 2018, 140(8), 2789-2792,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; rt → -70 °C; 2 h, -70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt
Referenz
- Heterocyclic compound intermediate, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials
- Benzene, 5-bromo-1-chloro-2-ethenyl-3-fluoro-
- (4-Bromo-2-chloro-6-fluorophenyl)methanol
- Methyl 4-bromo-2-chloro-6-fluorobenzoate
- 1-Bromo-3-chloro-5-fluorobenzene
- 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
- 4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products
4-Bromo-2-chloro-6-fluorobenzaldehyde Verwandte Literatur
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde) Verwandte Produkte
- 1823645-19-7([1,1'-Bicyclopropyl]-2-propanol)
- 946208-71-5(2,6-difluoro-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzamide)
- 871323-32-9(N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 861511-23-1(N-ethyl-1H-indol-2-amine)
- 328038-69-3(3-(3,4-Difluorophenyl)-2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)prop-2-enenitrile)
- 391866-49-2(4,5-dimethoxy-N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-nitrobenzamide)
- 947316-47-4(methyl(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propylamine hydrochloride)
- 1380303-51-4(3-Amino-6-bromo-N-methylpicolinamide)
- 1508587-55-0(1-(1-methyl-2,3-dihydro-1H-indol-5-yl)cyclopropan-1-amine)
- 2227786-42-5((1R)-2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929621-33-0)4-Bromo-2-chloro-6-fluorobenzaldehyde

Reinheit:99%
Menge:5g
Preis ($):548.0